(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid
Description
®-(1-Amino-4-guanidinobutyl)boronic acid is a boronic acid derivative with the molecular formula C5H15BN4O2. It is known for its unique structure, which includes both an amino group and a guanidino group attached to a butyl chain, along with a boronic acid moiety.
Properties
Molecular Formula |
C5H15BN4O2 |
|---|---|
Molecular Weight |
174.01 g/mol |
IUPAC Name |
[(1R)-1-amino-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C5H15BN4O2/c7-4(6(11)12)2-1-3-10-5(8)9/h4,11-12H,1-3,7H2,(H4,8,9,10)/t4-/m0/s1 |
InChI Key |
ACTXPNAHMKBUTO-BYPYZUCNSA-N |
Isomeric SMILES |
B([C@H](CCCN=C(N)N)N)(O)O |
Canonical SMILES |
B(C(CCCN=C(N)N)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Matteson Rearrangement-Based Synthesis
The Matteson rearrangement has historically served as a cornerstone for constructing chiral α-aminoboronic esters. This method involves the reaction of a Grignard reagent with a boronic ester, followed by stereoselective rearrangement under strongly basic conditions. For example, isobutyryl chloride is reduced and brominated to form 1-bromo-2-methylpropane, which is converted into a Grignard reagent and reacted with trimethyl borate. Subsequent Matteson rearrangement using lithium diisopropylamide (LDA) and zinc chloride yields chloroboronate intermediates, which undergo nucleophilic substitution with aminolithium reagents to produce (R)-1-amino-3-methylbutyl-1-pinanediol borate.
However, this approach faces significant limitations:
-
Harsh Reaction Conditions : Ultra-low temperatures (-78°C) and moisture-sensitive reagents increase operational complexity.
-
Moderate Stereoselectivity : Initial ee values of ~80% necessitate costly purification steps to achieve pharmaceutical-grade purity (>99.8% ee).
-
High Costs : Expensive chiral ligands and metal catalysts (e.g., LDA) hinder large-scale applications.
Metal-Catalyzed Boron Ester Addition
Alternative routes employ copper- or palladium-catalyzed boron ester additions to imine intermediates. For instance, isovaleraldehyde reacts with chiral amines (e.g., R-α-methylbenzylamine) to form imines, which undergo diboron pinacol ester addition catalyzed by copper(I) thiophene-2-carboxylate (CuTC). Acidic deprotection then yields α-aminoboronic acids. While this method reduces reliance on cryogenic conditions, stereoselectivity remains inconsistent due to minimal steric guidance in the transition state.
Novel Methodologies for Enhanced Stereochemical Control
Three-Step Synthesis via Amino Protection and Boron Ester Exchange
A breakthrough method described in CN107827916B utilizes (R)-1-amino-3-methylbutane-1-boronic acid pinacol ester hydrochloride as a starting material. The synthesis proceeds through three optimized steps:
-
Amino Protection : The hydrochloride is treated with tert-butoxycarbonyl (Boc) anhydride in the presence of potassium carbonate, yielding Boc-protected boronic ester.
-
Boron Ester Exchange : Reacting the protected intermediate with (1S,2S,3R,5S)-2,3-pinanediol in toluene at 60°C facilitates boron ester exchange, forming a pinanediol borate.
-
Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under 0.5 MPa H₂ removes the Boc group, delivering (R)-1-amino-3-methylbutyl-1-pinanediol borate with >99% ee.
Advantages :
Palladium-Catalyzed Enantioselective Cross-Coupling
Recent advances in asymmetric catalysis, as highlighted in ACS Chemical Reviews, demonstrate the efficacy of palladium complexes with chiral biarylylphosphine ligands (e.g., L57 ) for constructing quaternary stereocenters. For example, coupling butylboronic acid with triflate-bearing substrates using Pd(OAc)₂ and L57 achieves enantiomeric ratios of 90:10. Monoprotected amino acid ligands (e.g., L58 ) further enhance stereocontrol in C–H activation/cross-coupling reactions, enabling the synthesis of complex boronic acids via concerted metalation-deprotonation pathways.
Comparative Analysis of Synthetic Methods
Key Observations :
-
The three-step protection method offers superior ee and yield, making it ideal for industrial applications.
-
Palladium-catalyzed cross-couplings provide modular access to diverse boronic acids but require optimization for each substrate.
Challenges in Amino Group Functionalization
The synthesis of (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid introduces additional complexity due to the presence of a guanidine-like side chain. US20140330008A1 highlights difficulties in protecting amino groups during boronic acid synthesis, particularly for 2-amino-5-bromopyrimidine derivatives. Traditional imine protection strategies often fail due to poor solubility and hydrolytic instability, necessitating innovative approaches such as:
Chemical Reactions Analysis
Types of Reactions
®-(1-Amino-4-guanidinobutyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino and guanidino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that boronic acid derivatives, including (1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid, exhibit promising anticancer properties. A study showed that compounds similar to this boronic acid were tested against prostate cancer cells (PC-3). The results indicated a significant reduction in cell viability, with a 5 µM concentration decreasing cancer cell viability to approximately 33%, while healthy cells retained about 71% viability after treatment .
Antimicrobial Properties
The compound has also shown effectiveness against various microbial strains. In studies evaluating the antimicrobial activity of boronic compounds, it was found that several derivatives exhibited inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and Escherichia coli. Specifically, the antimicrobial activity was attributed to the imine ligands present in these compounds .
Antioxidant Activity
Antioxidant properties have been explored through various assays such as DPPH and ABTS tests. Compounds derived from boronic acids demonstrated antioxidant activities comparable to established standards like α-Tocopherol. This suggests potential applications in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
In a detailed investigation, a series of boronic acid derivatives were synthesized and tested for their cytotoxic effects on prostate cancer cells. The study highlighted the structure-activity relationship of these compounds, revealing that modifications on the boronic acid structure could enhance anticancer efficacy while minimizing toxicity to healthy cells .
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of (1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid alongside other derivatives. The Minimum Inhibitory Concentration (MIC) for one derivative was found to be 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of ®-(1-Amino-4-guanidinobutyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein interactions. The compound’s guanidino group also plays a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ®-1-Amino-3-guanidinopropylboronic acid
- ®-1-Amino-5-guanidinopentylboronic acid
- ®-1-Amino-2-guanidinoethylboronic acid
Uniqueness
®-(1-Amino-4-guanidinobutyl)boronic acid is unique due to its specific chain length and the presence of both amino and guanidino groups. This combination provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable yet reversible covalent bonds with diols and other functional groups makes it particularly valuable in various applications .
Biological Activity
(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid, commonly referred to as Boro-Arginine, is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound is characterized by its unique structure, which includes a boron atom, contributing to its biochemical interactions.
- Chemical Formula : C₅H₁₅BN₄O₂
- Molecular Weight : 157.11 g/mol
- Chirality : Contains one chiral center
- IUPAC Name : (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid
Enzyme Inhibition
One of the notable biological activities of (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid is its role as an inhibitor of certain enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in enzyme inhibition mechanisms.
- Urease Inhibition : Studies indicate that this compound, along with other boronic acids, shows competitive inhibition against urease. The inhibition is pH-dependent, with maximal activity observed at acidic conditions .
Therapeutic Applications
Research has explored the potential therapeutic applications of (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid in various medical fields:
- Diabetes Management : Boronic acids have been investigated for their ability to bind glucose, providing a basis for developing glucose sensors and insulin delivery systems. The reversible binding mechanism allows for real-time monitoring of glucose levels .
- Cancer Research : The compound's ability to interact with specific receptors may offer pathways for targeted cancer therapies. Research into boron-based compounds has shown promise in enhancing the efficacy of chemotherapeutic agents .
1. Urease Inhibition Study
A study conducted on the inhibitory effects of various boronic acids on urease demonstrated that (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid exhibited significant inhibition at lower concentrations compared to other derivatives. The order of inhibition was found to be:
2. Glucose Sensing Application
In a novel approach to diabetes management, researchers developed a glucose-responsive hydrogel incorporating phenylboronic acid derivatives. This hydrogel was tested for its ability to regulate insulin release in response to varying glucose concentrations, showcasing the potential utility of boronic acids in smart drug delivery systems .
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Chemical Formula | C₅H₁₅BN₄O₂ |
| Molecular Weight | 157.11 g/mol |
| Urease Inhibition | Competitive inhibitor |
| pH Maximal Inhibition | pH 5 |
| Therapeutic Applications | Diabetes management, cancer research |
| Binding Mechanism | Reversible covalent bond with diols |
Q & A
Q. What are the key challenges in synthesizing (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid, and how can they be methodologically addressed?
Synthesis of boronic acids often faces issues such as low selectivity, multi-step processes, and purification difficulties due to silica gel interactions or boroxin formation . For this compound, optimizing reaction conditions (e.g., temperature control, solvent selection) and using protecting groups for amino/imino functionalities can improve yield. Chromatographic purification with non-silica-based resins (e.g., ion-exchange) is recommended to avoid irreversible binding .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and boronic acid functionality of this compound?
- X-ray crystallography : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding between boronic acid and adjacent groups) .
- NMR spectroscopy : B NMR confirms boronic acid presence, while H/C NMR identifies amino/imino group configurations .
- Hirshfeld surface analysis : Maps intermolecular interactions in crystalline forms .
Q. How does the boronic acid group influence the compound’s reactivity in aqueous environments, and how can this be controlled experimentally?
The boronic acid group forms reversible esters with diols (e.g., sugars) at physiological pH, which is critical for biochemical applications . To stabilize the compound, buffer systems (e.g., phosphate, pH 7.4) or co-solvents (e.g., DMSO) can minimize hydrolysis. Kinetic studies using UV-Vis or fluorescence assays under varying pH conditions are recommended .
Advanced Research Questions
Q. What strategies can be employed to study this compound’s potential as an enzyme inhibitor, particularly for serine proteases or glycosidases?
- Enzyme kinetics : Measure inhibition constants () using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside for glycosidases).
- Crystallographic docking : Resolve the compound’s binding mode to active sites (e.g., boronic acid interaction with catalytic serine in proteases) .
- Mutagenesis studies : Identify critical amino acids in enzyme binding pockets by comparing wild-type and mutant enzyme inhibition profiles .
Q. How can computational methods predict the compound’s interaction with biological targets, and what parameters should be prioritized?
- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes in target proteins.
- Density Functional Theory (DFT) : Calculate boronic acid’s electronic properties (e.g., Lewis acidity) to predict reactivity .
- ADMET profiling : Use tools like SwissADME to predict solubility, permeability, and metabolic stability .
Q. What experimental approaches are suitable for resolving contradictions in reported bioactivity data for this compound?
- Dose-response validation : Replicate assays (e.g., IC) across multiple cell lines or enzymatic systems to confirm specificity.
- Metabolomic profiling : Identify off-target interactions using LC-MS/MS to rule out confounding metabolites .
- Cross-laboratory collaboration : Compare results with independent research groups to isolate protocol-dependent variables .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for similar boronic acid derivatives?
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize stepwise yields .
- Batch consistency : Compare reagent purity (e.g., boronate ester quality) and anhydrous conditions across studies .
- Statistical design of experiments (DoE) : Apply factorial analysis to identify critical variables (e.g., temperature, catalyst loading) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
Q. Table 2. Recommended Assays for Bioactivity Screening
| Assay Type | Target System | Readout Method | Reference |
|---|---|---|---|
| Fluorogenic | Glycosidases | Fluorescence intensity (Ex/Em) | |
| SPR (Surface Plasmon Resonance) | Protein binding affinity | Resonance unit (RU) shifts | |
| Cell Viability | Cancer cell lines | MTT/WST-1 absorbance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
